molecular formula C11H13FO2 B8276883 (RS)-2-fluoro-4-phenyl-butyric acid methyl ester

(RS)-2-fluoro-4-phenyl-butyric acid methyl ester

Cat. No. B8276883
M. Wt: 196.22 g/mol
InChI Key: XXGRTYJNKGQPSO-UHFFFAOYSA-N
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Patent
US06451819B2

Procedure details

(RS)-2-Fluoro-4-phenyl-butyric acid methyl ester (0.39 g, 2 mmol) was added to a solution of KOH (0.56 g, 10 mmol) in EtOH (5 ml). After 1 hour stirring at room temperature. the reaction mixture was concentrated, diluted with H2O (5 ml), acidified to pH 1 with 2N HCl and extracted with CH2Cl2 (3 times). The combined organic phases were dried over Na2SO4, filtered and concentrated to provide (RS)-2-fluoro-4-phenyl-butyric acid (0.343 g, 92%) as a colorless oil MS: m/e=182.1 (M+).
Quantity
0.39 g
Type
reactant
Reaction Step One
Name
Quantity
0.56 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:14])[CH:4]([F:13])[CH2:5][CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[OH-].[K+]>CCO>[F:13][CH:4]([CH2:5][CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[C:3]([OH:14])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
0.39 g
Type
reactant
Smiles
COC(C(CCC1=CC=CC=C1)F)=O
Name
Quantity
0.56 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
5 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After 1 hour stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
diluted with H2O (5 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (3 times)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC(C(=O)O)CCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.343 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 94.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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